![molecular formula C7H11Cl B13231365 3-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13231365.png)
3-(Chloromethyl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)bicyclo[3.1.0]hexane is a bicyclic organic compound characterized by a three-membered ring fused to a six-membered ring. This compound is notable for its unique structural features, which include a chloromethyl group attached to the bicyclic framework. The bicyclo[3.1.0]hexane scaffold is prevalent in natural products and synthetic bioactive compounds, making it a valuable structure in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including 3-(Chloromethyl)bicyclo[3.1.0]hexane, can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often rely on the same principles as laboratory-scale synthesis but are adapted for industrial equipment and processes.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)bicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bicyclic framework or the substituents.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted bicyclo[3.1.0]hexanes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-(Chloromethyl)bicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The bicyclo[3.1.0]hexane scaffold is used in the design of bioactive compounds with potential therapeutic effects.
Drug Discovery: This compound is used in the development of new drugs, particularly those targeting psychiatric disorders and cancer.
Chemical Biology: The unique structural features of this compound make it a valuable tool in chemical biology for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites on target proteins, potentially inhibiting or modulating their activity. The chloromethyl group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern, used in drug discovery for its unique chemical space.
Cyclohexane: A simpler cyclic compound often used as a reference structure in medicinal chemistry.
Fluorinated Bicyclo[3.1.0]hexanes: These compounds have similar structural features but include fluorine atoms, which can enhance their medicinal properties.
Uniqueness
3-(Chloromethyl)bicyclo[3.1.0]hexane is unique due to its chloromethyl group, which provides additional reactivity and potential for covalent bonding with target proteins. This feature distinguishes it from other bicyclic compounds and enhances its utility in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C7H11Cl |
|---|---|
Molecular Weight |
130.61 g/mol |
IUPAC Name |
3-(chloromethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H11Cl/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 |
InChI Key |
CQQWWKHUKNCMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


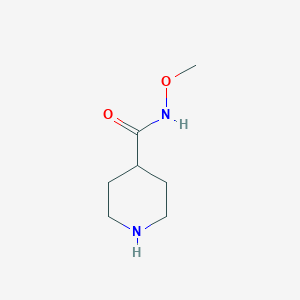
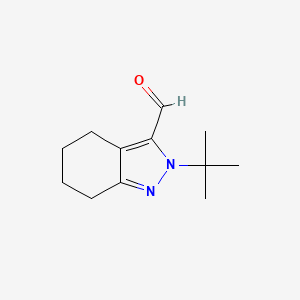
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13231311.png)
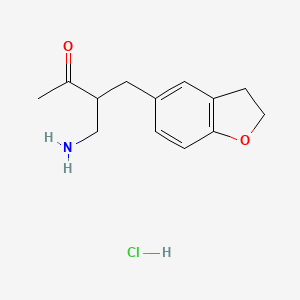
![2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13231317.png)
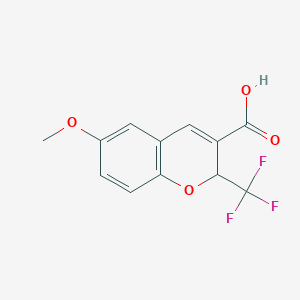
![2-[1-(3-Aminopropyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13231333.png)
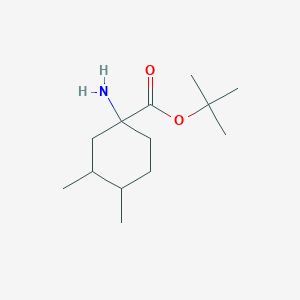
![Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13231346.png)
![3-{[(azetidin-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B13231358.png)

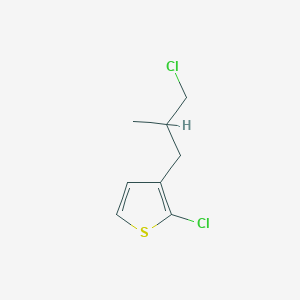
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13231377.png)
amine](/img/structure/B13231386.png)
